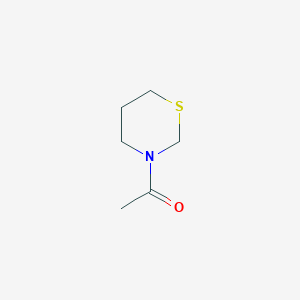
2H-1,3-Thiazine, 3-acetyltetrahydro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyltetrahydro-1,3-thiazine is a heterocyclic organic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyltetrahydro-1,3-thiazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a three-component reaction involving an aldehyde, an amine, and a thiol can be used to form the thiazine ring. This reaction typically requires a catalyst and is conducted under solvent-free conditions to promote green chemistry principles .
Industrial Production Methods
Industrial production of N-acetyltetrahydro-1,3-thiazine often involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
N-acetyltetrahydro-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiazine ring into more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazine ring.
Substitution: Substitution reactions can introduce different substituents onto the thiazine ring, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazine derivatives .
科学的研究の応用
N-acetyltetrahydro-1,3-thiazine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
作用機序
The mechanism by which N-acetyltetrahydro-1,3-thiazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
Similar compounds to N-acetyltetrahydro-1,3-thiazine include other thiazine derivatives such as:
- 1,3-thiazine
- 1,2,3,4-dithiadiazole
- Thiohydrazide derivatives
Uniqueness
N-acetyltetrahydro-1,3-thiazine is unique due to its specific structural features and the presence of an acetyl group, which can influence its reactivity and biological activity. Compared to other thiazine derivatives, it may exhibit distinct pharmacological properties and applications .
特性
CAS番号 |
118515-26-7 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC名 |
1-(1,3-thiazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-6(8)7-3-2-4-9-5-7/h2-5H2,1H3 |
InChIキー |
CMYIVEGIWYRBNF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCSC1 |
正規SMILES |
CC(=O)N1CCCSC1 |
同義語 |
2H-1,3-Thiazine, 3-acetyltetrahydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















